7-[3-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-[3-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[3-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 3-(difluoromethoxy)aniline with a pyrazole derivative under specific conditions to form the desired compound. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance the scalability and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-[3-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Halogenating agents such as chlorine (Cl₂) or bromine (Br₂) are often used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-[3-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-[3-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer .
Comparison with Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine
Comparison: Compared to these similar compounds, 7-[3-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine is unique due to its specific functional groups, which confer distinct chemical and biological properties. For instance, the presence of the difluoromethoxy group enhances its lipophilicity and potential interactions with biological targets .
Properties
Molecular Formula |
C13H9F2N3O |
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Molecular Weight |
261.23 g/mol |
IUPAC Name |
7-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H9F2N3O/c14-13(15)19-10-3-1-2-9(8-10)11-4-6-16-12-5-7-17-18(11)12/h1-8,13H |
InChI Key |
KDTZVYOWPMYNCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C2=CC=NC3=CC=NN23 |
Origin of Product |
United States |
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